5-[2-(9H-carbazol-9-yl)ethyl]-4H-1,2,4-triazole-3-thiol
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Overview
Description
5-[2-(9H-carbazol-9-yl)ethyl]-4H-1,2,4-triazole-3-thiol is a compound that combines the structural features of carbazole and triazole Carbazole is known for its photochemical stability and hole-transporting properties, while triazole is recognized for its versatility in forming various derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(9H-carbazol-9-yl)ethyl]-4H-1,2,4-triazole-3-thiol typically involves the following steps:
Formation of the Carbazole Derivative: The initial step involves the functionalization of carbazole to introduce the ethyl group. This can be achieved through alkylation reactions using reagents like ethyl bromide in the presence of a base such as potassium carbonate.
Triazole Ring Formation: The next step involves the formation of the triazole ring. This can be accomplished through a cyclization reaction using hydrazine derivatives and carbon disulfide under reflux conditions.
Thiol Group Introduction:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiol group, forming disulfides.
Reduction: Reduction reactions can target the triazole ring, potentially leading to the formation of dihydrotriazoles.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the thiol group, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Disulfides and sulfoxides.
Reduction: Dihydrotriazoles.
Substitution: Various alkyl and acyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-[2-(9H-carbazol-9-yl)ethyl]-4H-1,2,4-triazole-3-thiol is studied for its potential use in organic synthesis and as a building block for more complex molecules.
Biology
In biological research, this compound is explored for its potential as a bioactive molecule, particularly in the development of new pharmaceuticals.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties, including its use as an antimicrobial and anticancer agent.
Industry
Mechanism of Action
The mechanism of action of 5-[2-(9H-carbazol-9-yl)ethyl]-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The carbazole moiety is known for its ability to transport holes, making it useful in electronic applications. The triazole ring can interact with biological targets, potentially inhibiting enzymes or interacting with DNA. The thiol group can form disulfide bonds, which can be important in biological systems.
Comparison with Similar Compounds
Similar Compounds
2-(9H-Carbazol-9-yl)ethyl acrylate: This compound is similar in that it also contains a carbazole moiety, but it differs in its acrylate group, which makes it more suitable for polymerization reactions.
9H-Carbazole-9-ethanol: This compound has a hydroxyl group instead of a triazole ring and thiol group, making it more hydrophilic and less versatile in forming derivatives.
3,6-Bis(5-bromo-2-thienyl)-9H-carbazole: This compound contains bromine atoms, making it more reactive in cross-coupling reactions.
Uniqueness
5-[2-(9H-carbazol-9-yl)ethyl]-4H-1,2,4-triazole-3-thiol is unique due to its combination of carbazole, triazole, and thiol functionalities. This combination provides a unique set of properties, including photochemical stability, hole-transporting ability, and versatility in forming various derivatives.
Properties
Molecular Formula |
C16H14N4S |
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Molecular Weight |
294.4 g/mol |
IUPAC Name |
5-(2-carbazol-9-ylethyl)-1,2-dihydro-1,2,4-triazole-3-thione |
InChI |
InChI=1S/C16H14N4S/c21-16-17-15(18-19-16)9-10-20-13-7-3-1-5-11(13)12-6-2-4-8-14(12)20/h1-8H,9-10H2,(H2,17,18,19,21) |
InChI Key |
KXDOOGKQGGQJTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CCC4=NC(=S)NN4 |
Origin of Product |
United States |
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